The molecule contains an aniline group (attached amino group) and a pyridine ring, both common functional groups in pharmaceuticals PubChem, 3-(Pyridin-3-yl)aniline hydrochloride: . This combination could be of interest for researchers exploring novel drug candidates.
Aromatic amines with pyridine rings can be used in the development of new materials with specific properties like conductivity or heat resistance ScienceDirect, A facile synthesis of 2,6-diamino-3-(pyridin-3-yl)pyridine derivatives and their application in dye-sensitized solar cells. 3-(3-Pyridyl)aniline dihydrochloride might be a candidate for investigation in this field.
3-(3-Pyridyl)aniline dihydrochloride is a chemical compound characterized by the presence of a pyridine ring attached to an aniline moiety. Its molecular formula is CHClN, with a molecular weight of 243.13 g/mol. The compound exists as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules per molecule of the base compound. This structure allows for enhanced solubility in polar solvents, which is beneficial for various applications in organic synthesis and medicinal chemistry.
The applications of 3-(3-Pyridyl)aniline dihydrochloride span various fields:
Research indicates that 3-(3-Pyridyl)aniline dihydrochloride exhibits biological activities that may include:
Interaction studies involving 3-(3-Pyridyl)aniline dihydrochloride focus on its pharmacokinetics and pharmacodynamics:
Several compounds share structural features with 3-(3-Pyridyl)aniline dihydrochloride. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4-(Pyridin-2-yl)phenylmethanamine hydrochloride | 0.88 | Contains a phenyl group at a different position. |
3-(Pyridin-2-yl)aniline hydrochloride | 0.92 | Different substitution pattern on the pyridine. |
4-(Pyridin-4-yl)phenylmethanamine hydrochloride | 0.87 | Features a para substitution on the phenyl ring. |
These compounds highlight the structural diversity within pyridine-aniline derivatives while emphasizing the unique positioning of functional groups in 3-(3-Pyridyl)aniline dihydrochloride.
Irritant